molecular formula C9H10BN3O2S B1418649 (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid CAS No. 957034-49-0

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Cat. No. B1418649
M. Wt: 235.08 g/mol
InChI Key: CPDFAKHYAAIBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron atom .

Chemical Reactions Boronic acids are involved in various chemical reactions. The most notable one is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . They can also undergo oxidation, amination, halogenation, and other reactions .

Scientific Research Applications

1. Anticonvulsant Applications

Compounds structurally related to (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid have been explored for their potential as anticonvulsant agents. A study synthesized and screened a series of compounds for anticonvulsant activity, comparing them with standard drugs like phenytoin sodium and lamotrigine. The research found specific compounds within this class showing promising results, suggesting the potential of such derivatives in anticonvulsant applications (Archana et al., 2002).

2. Spectroscopic Characteristics and Keto/Enol Equilibrium

Another research explored the effect of solvent polarizability on the keto/enol equilibrium of certain bioactive molecules from the 1,3,4-thiadiazole group, including derivatives of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid. The study utilized UV-vis and FTIR spectroscopy to investigate solvent-induced tautomerism and concluded that this effect is likely dependent on the solvent's electric polarizability, highlighting the complex interactions between solvent and compound (Matwijczuk et al., 2017).

3. Synthesis of Thiadiazoles

Research has also focused on various methods for preparing thiadiazoles, including those similar to the structure of (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid. Such studies have contributed to understanding the synthesis processes and potential applications of these compounds in various fields (Peet & Sunder, 1975).

4. Fluorescence Studies

Fluorescence studies of compounds similar to (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid have been conducted to understand their potential applications in bioimaging and sensing. These studies have observed unique fluorescence effects in aqueous solutions, which are influenced by factors like aggregation and charge transfer effects. Such insights can be pivotal for developing novel fluorescent probes or sensors (Matwijczuk et al., 2018).

Safety And Hazards

Like all chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The study of boronic acids is a vibrant field with many potential applications in organic synthesis and medicinal chemistry. Future research will likely focus on developing new synthetic methods and exploring new reactions involving boronic acids .

properties

IUPAC Name

[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDFAKHYAAIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657397
Record name {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

CAS RN

957034-49-0
Record name {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Reactant of Route 3
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Reactant of Route 4
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.